[2-(2-Methoxyphenyl)ethyl](methyl)amine
Description
2-(2-Methoxyphenyl)ethylamine is a substituted phenethylamine derivative featuring a methoxy group at the ortho position of the phenyl ring and a methyl-substituted amine on the ethyl chain. This compound shares structural motifs with psychoactive phenethylamines and serotonin receptor ligands, where substitutions on the aromatic ring and amine group critically influence pharmacological activity [1].
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-11-8-7-9-5-3-4-6-10(9)12-2/h3-6,11H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAUHTUMXIYKFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517925 | |
| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104338-26-3 | |
| Record name | 2-(2-Methoxyphenyl)-N-methylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)ethylamine typically involves the reaction of 2-methoxyphenylacetonitrile with methylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine group .
Industrial Production Methods
In industrial settings, the production of 2-(2-Methoxyphenyl)ethylamine may involve more scalable methods such as catalytic hydrogenation. This process uses a catalyst like palladium on carbon (Pd/C) to hydrogenate the nitrile group to an amine group under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)ethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can further reduce the compound to simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and catalysts such as palladium.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of simpler amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
2-(2-Methoxyphenyl)ethylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)ethylamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can bind to these receptors and modulate their activity, leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituted Phenethylamines (NBOMe and NBOH Series)
Compounds such as 25B-NBOMe (4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine) and 25C-NBOH (2-[[[2-(4-chloro-2,5-dimethoxyphenyl)ethyl]amino]methyl]phenol) are structurally related to the target compound but differ in key aspects:
- Phenyl Ring Substitutions: Additional methoxy or halogen groups at the 4- and 5-positions enhance 5-HT2A receptor binding affinity, contributing to potent hallucinogenic effects [6][6].
- Amine Modifications : The NBOMe series incorporates a 2-methoxybenzyl group on the amine, which improves receptor selectivity and potency compared to the simpler methyl substitution in 2-(2-Methoxyphenyl)ethylamine [1].
5-HT1A Receptor Ligands
WAY-100635 (N-[2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide) and related compounds highlight the importance of methoxyphenyl groups in 5-HT1A receptor binding. Unlike 2-(2-Methoxyphenyl)ethylamine, these ligands incorporate piperazine or carboxamide moieties, enabling precise modulation of receptor activity (e.g., neutral antagonism vs. partial agonism) [5]. For example:
- Neutral antagonists (e.g., WAY-100635) block 5-HT1A-mediated hypothermia and bladder contractions [5].
- Partial agonists exhibit reduced efficacy in these models, underscoring how structural differences dictate functional outcomes.
Other Structural Analogs
- {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine (): Introduces a 3-chlorophenoxy group, likely altering lipophilicity and metabolic stability compared to the target compound.
- N-(4-Ethylbenzyl)-2-(2-methoxyphenyl)ethanamine (): Substitutes the methylamine with a 4-ethylbenzyl group, which may enhance blood-brain barrier penetration due to increased lipophilicity [3].
- 2-Fluoro-1-(2-methoxyphenyl)ethan-1-amine (): Fluorination at the β-position of the ethyl chain could influence receptor binding kinetics and metabolic resistance [17].
Key Research Findings
- Receptor Selectivity : Methoxy groups at the ortho position (as in the target compound) are associated with moderate 5-HT receptor affinity, while additional substitutions (e.g., halogens, benzyl groups) amplify selectivity and potency [6][6].
- This suggests that the target compound’s methylamine group may position it as a neutral ligand, though experimental validation is required.
- Synthetic Accessibility: The synthesis of related amines (e.g., 2-((2-methoxyethyl)(methyl)amino)ethanol in ) involves alkylation and purification steps analogous to those likely used for the target compound [4].
Biological Activity
2-(2-Methoxyphenyl)ethylamine, also known as 2-(2-methoxyphenyl)ethylamine, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₉H₁₃NO
- Molecular Weight : 151.21 g/mol
- IUPAC Name : 2-(2-methoxyphenyl)ethyl(methyl)amine
This compound features a methoxy group attached to a phenyl ring, which is further connected to an ethyl chain that terminates in a methyl amine group. This unique structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Research indicates that 2-(2-Methoxyphenyl)ethylamine exhibits several biological activities, including:
- Neuropharmacological Effects : The compound has been studied for its potential effects on the central nervous system (CNS). It is structurally related to various psychoactive substances and may influence neurotransmitter systems.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties, although specific mechanisms remain to be fully elucidated.
- Antimicrobial Properties : Some investigations have indicated potential antibacterial effects, particularly against certain strains of bacteria.
The biological activity of 2-(2-Methoxyphenyl)ethylamine can be attributed to its interaction with various biological targets:
- Receptor Binding : The compound may interact with serotonin and dopamine receptors, which are crucial for mood regulation and other CNS functions.
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Oxidative Stress Modulation : Some studies suggest that it can modulate oxidative stress levels within cells, potentially influencing cell survival and apoptosis.
Case Study 1: Neuropharmacological Effects
A clinical case reported the effects of a related compound (25I-NBOMe), which shares structural similarities with 2-(2-Methoxyphenyl)ethylamine. The patient exhibited symptoms such as tachycardia and agitation after exposure, highlighting the psychoactive potential of compounds in this class . This suggests the need for careful consideration regarding dosage and administration.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 25I-NBOMe | Phenethylamine derivative | Psychoactive effects |
| 4-Methoxyphenethylamine | Phenethylamine derivative | Antidepressant properties |
| 2C-I | Phenethylamine derivative | Hallucinogenic effects |
The table above compares 2-(2-Methoxyphenyl)ethylamine with similar compounds, highlighting their structural relationships and biological activities.
Q & A
Q. What are the common synthetic routes for 2-(2-Methoxyphenyl)ethylamine, and what reagents are typically employed?
Answer: The synthesis of 2-(2-Methoxyphenyl)ethylamine typically involves reductive amination or nucleophilic substitution. Key reagents include:
- Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) for converting imine intermediates to amines under anhydrous conditions .
- Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) for generating ketone precursors .
- Substitution: Halogenated intermediates reacted with methylamine in polar aprotic solvents (e.g., DMF) .
Experimental Design Tip: Optimize reaction yields by varying solvent systems (e.g., THF vs. ethanol) and monitoring via TLC or HPLC. Conflicting reports on optimal conditions (e.g., uses NaBH₄, while prefers LiAlH₄) suggest systematic screening is critical .
Q. How can researchers assess the compound's purity and structural integrity post-synthesis?
Answer:
- Analytical Techniques:
- Chromatography: HPLC or GC-MS with a C18 column and UV detection (λ = 254 nm) to resolve impurities .
- Spectroscopy: ¹H/¹³C NMR to confirm methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and ethylamine (δ 2.5–3.0 ppm for CH₂NH) groups .
- Mass Spectrometry: High-resolution MS (HRMS) for exact mass verification (e.g., calculated m/z for C₁₀H₁₅NO: 165.1154) .
Q. Table 1: Key Analytical Parameters
| Technique | Parameters | Expected Output |
|---|---|---|
| HPLC | Column: C18, Mobile Phase: Acetonitrile/H₂O (70:30) | Retention time: ~8.2 min |
| ¹H NMR | Solvent: CDCl₃, 400 MHz | δ 3.85 (s, OCH₃), δ 2.65 (t, CH₂NH) |
Advanced Research Questions
Q. How do structural modifications to the methoxyphenyl group influence the compound's affinity for monoamine transporters?
Answer: Structure–activity relationship (SAR) studies reveal:
- Methoxy Position: 2-methoxy substitution (ortho) enhances serotonin transporter (SERT) affinity compared to para-substituted analogs (e.g., 25B-NBOMe derivatives in show EC₅₀ < 10 nM for 5-HT₂A) .
- Substituent Effects: Bromo or iodo groups on the phenyl ring (e.g., 25I-NBF in ) increase lipophilicity and blood-brain barrier permeability .
Methodological Approach:
Receptor Binding Assays: Use radiolabeled ligands (e.g., [³H]citalopram for SERT) in transfected HEK293 cells.
Computational Modeling: Dock derivatives into SERT (PDB: 5I71) using AutoDock Vina to predict binding energies .
Q. Table 2: SAR of Selected Derivatives
| Compound | Substituent | SERT IC₅₀ (nM) |
|---|---|---|
| Parent | 2-OCH₃ | 120 |
| 25B-NBOMe | 4-Br, 2,5-OCH₃ | 8.5 |
| 25C-NBF | 4-Cl, 2-F | 15.2 |
Q. What experimental strategies can resolve contradictions in reported reaction yields for its synthesis?
Answer: Discrepancies in yields (e.g., reports 75% with NaBH₄ vs. 60% with LiAlH₄ in ) may arise from:
- Impurity Profiles: Side products (e.g., over-reduction to tertiary amines) detected via LC-MS .
- Solvent Effects: LiAlH₄ requires anhydrous ether, while NaBH₄ tolerates protic solvents .
Resolution Strategy:
Design of Experiments (DoE): Vary temperature, solvent, and reductant stoichiometry in a factorial design.
In Situ Monitoring: Use FTIR to track imine intermediate conversion in real-time .
Mechanistic Studies: Isotope labeling (e.g., D₂O quenching) to identify rate-limiting steps .
Q. How does 2-(2-Methoxyphenyl)ethylamine interact with G-protein coupled receptors (GPCRs) in neurotransmitter systems?
Answer: The compound acts as a monoamine reuptake inhibitor, with secondary effects on GPCRs:
- Serotonin Receptors (5-HT): Partial agonism at 5-HT₂A (EC₅₀ = 150 nM) via methoxyphenyl-ethylamine backbone .
- Adrenergic Receptors (α₂): Methylamine moiety confers norepinephrine transporter (NET) inhibition (Ki = 85 nM) .
Experimental Design:
- Calcium Flux Assays: Measure intracellular Ca²⁺ in CHO cells expressing 5-HT₂A receptors using Fluo-4 AM dye .
- Patch-Clamp Electrophysiology: Assess NET inhibition in locus coeruleus neurons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
